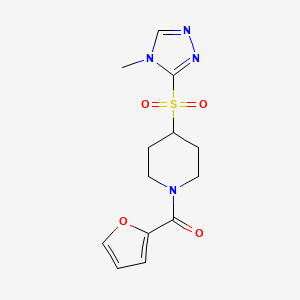

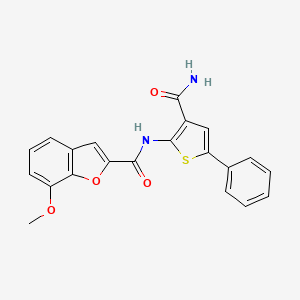

furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone” has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .Scientific Research Applications

Biobased Furanic Derivatives

The compound is a derivative of furan . Furan derivatives are being increasingly used in the chemical industry as a replacement for traditional resources such as crude oil . This switch to biomass-based resources is part of a larger trend towards sustainable development .

Therapeutic Potential

Imidazole, a similar compound, has a broad range of chemical and biological properties . It’s possible that our compound, which contains a 1,2,4-triazole ring, might have similar properties. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Other Compounds

The compound can be used in the synthesis of other furan-derived compounds . For example, it can be used to synthesize 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol .

Thiol-Thione Tautomerism

The compound can be used to study thiol-thione tautomerism . This is a type of tautomerism, a concept in organic chemistry where compounds with the same molecular formula but different connectivity of atoms can interconvert .

Photocatalytic Capability

Coordination polymers based on similar compounds have shown excellent photocatalytic capability in the degradation of certain dyes . It’s possible that our compound might have similar properties.

Adsorption of Sulfate-Containing Dyes

Similar compounds have been found to selectively adsorb sulfate-containing dyes through Lewis acid–base interactions . This could potentially make our compound useful in the field of dye removal or water treatment.

Catalyst in the Preparation of Furan-Derived Amines

The compound can be used as a catalyst in the preparation of furan-derived amines . For example, it can be used in the preparation of 1-(furan-2-yl)-4-methylpentan-2-amine .

Recyclable Catalyst

The compound can be used as a recyclable catalyst . In one study, the catalyst used was found to be recyclable up to the fourth cycle .

properties

IUPAC Name |

furan-2-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGDKXGFFGIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

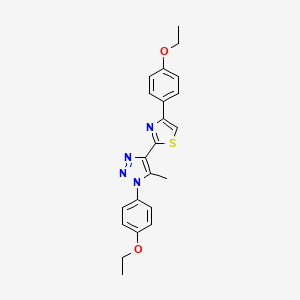

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)

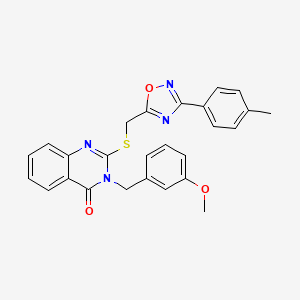

![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)

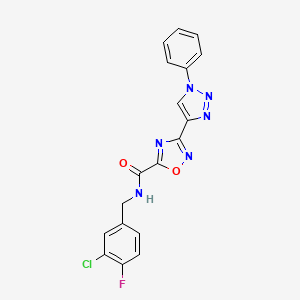

![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)